NU6300 -

NU6300

Catalog Number: EVT-256396
CAS Number:
Molecular Formula: C20H23N5O3S
Molecular Weight: 413.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NU6300 is the first covalent ATP-competitive CDK2 inhibitor. in vitro: NU6300 is a covalent CDK2 inhibitor that illustrates the potential of using vinyl sulfones to mediate irreversible inhibition. NU6300 blocks the inhibitor binding site. The effect was time dependent and relatively slow, with less than 50% reduction of the apparent binding capacity in 20 hr.
Source and Classification

NU6300 was developed through a structured approach to design selective inhibitors targeting CDK2. It falls under the category of small molecule inhibitors and specifically targets the ATP-binding site of CDK2, making it an important tool in cancer research. The compound's classification reflects its role as an irreversible inhibitor, which distinguishes it from reversible inhibitors that do not form permanent bonds with their target enzymes .

Synthesis Analysis

Methods and Technical Details

The synthesis of NU6300 involves a multi-step organic chemistry process that integrates the vinyl sulfone moiety, which is critical for its covalent binding properties. The compound was designed based on structural insights from previous CDK2 inhibitors, particularly focusing on enhancing selectivity and potency against CDK2 while minimizing off-target effects.

  1. Starting Materials: The synthesis begins with commercially available precursors that are modified through various chemical reactions, including nucleophilic substitutions and coupling reactions.
  2. Key Reaction: A significant step in the synthesis is the introduction of the vinyl sulfone group, which allows for the formation of a covalent bond with cysteine residues in the target protein.
  3. Characterization: The final product is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

The molecular structure of NU6300 reveals a complex arrangement that facilitates its interaction with CDK2. Key features include:

  • Vinyl Sulfone Moiety: This functional group is essential for the irreversible binding to cysteine residues in CDK2.
  • Purine Scaffold: The compound incorporates a purine-like structure that mimics ATP, allowing it to occupy the ATP-binding site effectively.

Structural Data:

  • Molecular Formula: C20_{20}H23_{23}N5_5O3_3S
  • Molecular Weight: 413.49 g/mol
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) at concentrations greater than 32 mg/mL .
Chemical Reactions Analysis

Reactions and Technical Details

NU6300 primarily functions as a covalent inhibitor through specific chemical reactions with target proteins:

  1. Covalent Bond Formation: NU6300 reacts with cysteine residues in CDK2, particularly at Lys89 and Cys191, leading to permanent inhibition of enzyme activity.
  2. Mechanism of Inhibition: The binding process involves nucleophilic attack by the thiol group of cysteine on the electrophilic vinyl sulfone group of NU6300, resulting in a stable adduct that prevents substrate binding.

This mechanism has been validated through various assays, including mass spectrometry and crystallography, demonstrating its efficacy in inhibiting CDK2 activity even after extensive washout periods .

Mechanism of Action

Process and Data

The mechanism by which NU6300 exerts its inhibitory effects on CDK2 involves several key steps:

  1. Binding to Active Site: NU6300 binds covalently to cysteine residues within the active site of CDK2, effectively blocking access to ATP.
  2. Inhibition of Phosphorylation: By preventing ATP binding, NU6300 inhibits the phosphorylation of downstream targets such as retinoblastoma protein (Rb), which is crucial for cell cycle progression.
  3. Irreversibility: The covalent nature of this interaction means that once bound, NU6300 remains attached to CDK2, leading to prolonged inhibition compared to non-covalent inhibitors .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

NU6300 exhibits several notable physical and chemical properties:

  • Appearance: Solid form
  • Solubility: Soluble in DMSO; insoluble in water
  • Storage Conditions: Recommended storage at -20°C for long-term stability
  • IC50 Value: Approximately 0.16 μM for CDK2 inhibition .

These properties make NU6300 suitable for various laboratory applications while ensuring stability during storage.

Applications

Scientific Uses

NU6300 has significant potential applications in scientific research, particularly in cancer biology:

  1. Cancer Research: As an irreversible inhibitor of CDK2, NU6300 is used to study cell cycle regulation and the mechanisms underlying oncogenesis.
  2. Drug Development: Its unique mechanism offers insights into developing targeted therapies for cancers characterized by dysregulated CDK activity.
  3. Biochemical Assays: NU6300 serves as a valuable tool in biochemical assays aimed at understanding kinase function and inhibition dynamics.
Molecular Mechanisms of NU6300 in Modulating Pyroptotic Pathways

Covalent Interaction of NU6300 with Gasdermin D (GSDMD) at Cysteine-191

NU6300 contains a vinyl sulfone electrophile that enables irreversible covalent binding to Cysteine-191 (C191) within the flexible linker region of human GSDMD. This interaction was validated through multiple orthogonal approaches:

  • Drug Affinity Responsant Target Stability (DARTS) Assay: NU6300 protected GSDMD from proteolytic degradation, indicating direct binding [1].
  • Cellular Thermal Shift Assay (CETSA): NU6300 dose-dependently increased GSDMD’s thermal stability (≥5°C shift at 10 μM), confirming target engagement in cellular environments [1] [4].
  • Liquid Chromatography-MS/MS: Identified covalent adduction of NU6300 to C191 on recombinant GSDMD, with no modification at adjacent residues [1] [8].
  • Biolayer Interferometry: Quantified binding affinity (KD = 29.1 μM) with association/dissociation rates (Kon = 1.51 × 10³ M⁻¹s⁻¹; Kdis = 4.39 × 10⁻² s⁻¹) [1].

This covalent modification sterically obstructs caspase accessibility and induces conformational changes that autoinhibit GSDMD.

Inhibition of GSDMD Cleavage by Caspase-1/4/5

C191 modification by NU6300 prevents proteolytic processing of GSDMD at Asp276 by inflammatory caspases (caspase-1/4/5/11). Key evidence includes:

  • Complete blockade of GSDMD cleavage into N-terminal pore-forming (p30) and C-terminal repressor (p20) fragments in LPS/nigericin-stimulated human THP-1 macrophages and mouse bone marrow-derived macrophages (BMDMs), observed via immunoblotting [1] [4].
  • Half-maximal inhibitory concentrations (IC₅₀) of 0.89 μM (THP-1) and 0.93 μM (BMDMs) for pyroptosis inhibition, measured by lactate dehydrogenase (LDH) release assays [1].
  • Superior efficacy compared to disulfiram (Dis) and necrosulfonamide (NSA) in suppressing LDH release and propidium iodide (PI) uptake across canonical (NLRP3, AIM2, NLRC4) and non-canonical inflammasome pathways [1] [4].

Table 1: Comparative Inhibition of Pyroptosis by GSDMD-Targeting Compounds

CompoundIC₅₀ (THP-1 Cells)Primary TargetCovalent Modification Site
NU63000.89 μMGSDMDCysteine-191
Disulfiram>5 μMGSDMDCysteine-191/Cysteine-192
Necrosulfonamide>10 μMGSDMDCysteine-191
Dimethyl FumarateNot reportedGSDMDCysteine-191

Disruption of GSDMD-N Terminal Palmitoylation and Membrane Localization

Beyond blocking cleavage, NU6300 uniquely suppresses palmitoylation—a lipid modification critical for GSDMD membrane trafficking:

  • Palmitoylation Inhibition: NU6300 prevents palmitate attachment at C191 on both full-length GSDMD and its N-terminal fragment (GSDMD-NT), demonstrated via acyl-biotin exchange assays [1] [4] [8].
  • Defective Membrane Localization: Confocal microscopy revealed abolished translocation of GSDMD-NT to plasma and mitochondrial membranes in NU6300-treated cells, despite caspase-1 activation [1] [7].
  • Oligomerization Failure: Size-exclusion chromatography and crosslinking assays showed impaired GSDMD-NT oligomerization, preventing pore formation (inner diameter: 10–15 nm) [1] [4].

This dual blockade—cleavage inhibition and functional silencing of any liberated GSDMD-NT—represents a failsafe mechanism against pyroptosis.

Dual Targeting of NLRP3 Inflammasome Feedback Loops

NU6300 exhibits pathway-specific effects on inflammasome assembly, revealing a previously unappreciated feedback loop within the NLRP3 pathway.

Suppression of ASC Oligomerization in NLRP3-Specific Contexts

While NU6300 targets GSDMD downstream of inflammasomes, it unexpectedly inhibits upstream events exclusively in the NLRP3 pathway:

  • ASC Oligomerization: NU6300 blocked ASC speck formation in LPS/nigericin-primed macrophages, visualized via confocal microscopy and ASC oligomer pull-down assays [1].
  • Caspase-1 Processing: Immunoblotting showed reduced caspase-1 (p20) maturation in NLRP3-activated cells, indicating disrupted inflammasome output [1] [4].
  • No Effect on AIM2/NLRC4: ASC oligomerization and caspase-1 processing remained intact in cells stimulated with AIM2 (dsDNA) or NLRC4 (flagellin) activators [1] [4].

This selective upstream inhibition suggests GSDMD activity feeds back to amplify NLRP3 inflammasome assembly—a loop disrupted when GSDMD is inhibited.

Differential Effects on AIM2 and NLRC4 Inflammasome Pathways

In contrast to NLRP3, NU6300’s effects on AIM2 and NLRC4 are confined to GSDMD inhibition:

  • AIM2 Pathway: No impairment in ASC oligomerization, caspase-1 activation, or TBK1 phosphorylation in response to cytosolic DNA (e.g., Listeria monocytogenes infection) [1] [5].
  • NLRC4 Pathway: Caspase-1 processing and IL-1β secretion persisted in flagellin-stimulated macrophages, though pyroptosis was blocked [1] [6].
  • Mechanistic Basis: Unlike NLRP3, AIM2 and NLRC4 assemble independently of potassium efflux or mitochondrial reactive oxygen species (mtROS)—signals potentially modulated by GSDMD pores [2] [6].

Table 2: Pathway-Specific Effects of NU6300 on Inflammasome Components

InflammasomeASC OligomerizationCaspase-1 ProcessingGSDMD CleavagePyroptosis
NLRP3InhibitedInhibitedInhibitedInhibited
AIM2UnaffectedUnaffectedInhibitedInhibited
NLRC4UnaffectedUnaffectedInhibitedInhibited

This differential targeting highlights NU6300’s value as a mechanistic probe: It uncouples GSDMD-dependent pyroptosis from upstream inflammasome activation in AIM2/NLRC4 pathways while revealing GSDMD’s feedback role in NLRP3 amplification.

Properties

Product Name

NU6300

Molecular Formula

C20H23N5O3S

Molecular Weight

413.49

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.